7-hydroxy-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Overview
Description
“7-hydroxy-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one” is a chemical compound with the CAS Number: 1416340-72-1. It has a linear formula of C13H13N3O3 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C13H13N3O3/c1-19-9-4-2-8(3-5-9)10-6-11-13(18)14-7-12(17)16(11)15-10/h2-6,12,17H,7H2,1H3,(H,14,18) . This indicates the compound has a complex structure with multiple rings, including a five-membered ring and two six-membered rings .Physical and Chemical Properties Analysis
The compound has a molecular weight of 259.26 . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the available resources .Scientific Research Applications
Synthesis and Derivative Formation
- Facile Synthesis: This compound has been synthesized using a one-pot three-step protocol starting from pyrazole-3-carboxylic acids, highlighting its potential in facile synthesis processes (Zaremba et al., 2013).
- Formation of Pyrazolo[1,5-a]pyrimidine Derivatives: It serves as an intermediate in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, demonstrating its utility in creating novel chemical structures (Hassan, Hafez, & Osman, 2014).
Biological Activity Studies
- Cytotoxicity Testing: Derivatives of this compound have been screened for in vitro cytotoxic activity, providing insights into potential therapeutic applications (Hassan, Hafez, & Osman, 2014).
- Antioxidant and Antibacterial Activities: Research has identified strong antioxidant and antibacterial activities in related pyrazoline derivatives, suggesting similar potential in this compound (Khotimah et al., 2018).
Structural and Mechanistic Insights
- Chemiluminescence Studies: The effects of electron-donating substituents on chemiluminescence in related compounds have been explored, which may be relevant for understanding the properties of 7-hydroxy-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (Teranishi, Hisamatsu, & Yamada, 1999).
Chemical Modification and Reactivity
- Potential as Corrosion Inhibitors: Derivatives have been investigated as corrosion inhibitors, indicating the possibility of similar applications for this compound (Yadav, Gope, Kumari, & Yadav, 2016).
- Diversity-Oriented Synthesis: Its derivatives have been included in libraries for screening against biological targets, suggesting its relevance in diverse chemical synthesis (Zaware et al., 2011).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Related compounds have been shown to have significant effects at the molecular and cellular levels .
Properties
IUPAC Name |
7-hydroxy-2-(4-methoxyphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-9-4-2-8(3-5-9)10-6-11-13(18)14-7-12(17)16(11)15-10/h2-6,12,17H,7H2,1H3,(H,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGGPXOYKDVMQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(CNC(=O)C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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